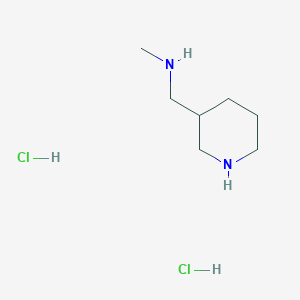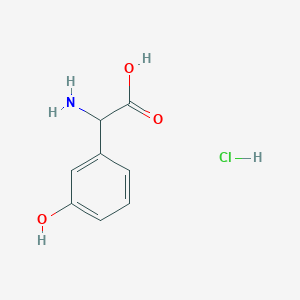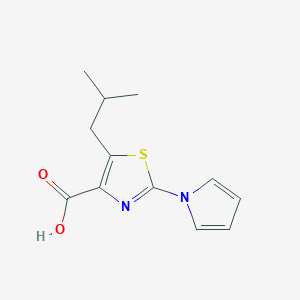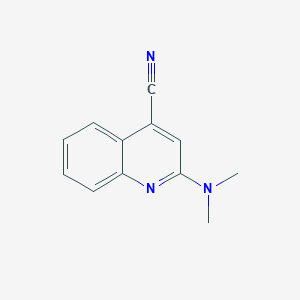![molecular formula C7H4BrNS B1442659 2-溴噻吩并[2,3-b]吡啶 CAS No. 72808-92-5](/img/structure/B1442659.png)
2-溴噻吩并[2,3-b]吡啶
描述
2-Bromothieno[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4BrNS and its molecular weight is 214.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromothieno[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromothieno[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
2-溴噻吩并[2,3-b]吡啶衍生物已显示出作为抗癌剂的潜力。它们已被研究用于其抑制各种癌细胞系的潜力。 该化合物调节多药耐药性的能力使其成为癌症治疗的有价值候选药物 .
抗病毒特性
研究表明噻吩并[2,3-b]吡啶化合物表现出抗病毒活性。 这些特性在开发新的病毒感染治疗方法中尤为重要,其中该化合物可以作为合成更有效抗病毒剂的先导结构 .
抗炎用途
2-溴噻吩并[2,3-b]吡啶的抗炎潜力是另一个令人关注的领域。 它的衍生物可用于开发新的抗炎药物,这可以为炎症性疾病提供替代治疗方法 .
抗菌作用
噻吩并[2,3-b]吡啶衍生物也具有抗菌特性。 这使得它们在寻找新的抗菌药物方面很有用,这些药物可以对抗耐药菌株和其他病原体 .
中枢神经系统疾病治疗
基于 2-溴噻吩并[2,3-b]吡啶的化合物已被研究用于其在治疗中枢神经系统 (CNS) 疾病方面的潜力。 它们的药理学特征表明它们可能在控制阿尔茨海默病等疾病方面有效 .
抗糖尿病潜力
2-溴噻吩并[2,3-b]吡啶的衍生物已被探索用于其抗糖尿病特性。 它们可能在开发用于糖尿病管理的新治疗剂方面发挥作用,为治疗提供新的途径 .
降压应用
噻吩并[2,3-b]吡啶衍生物的降压活性是另一个有前景的应用。 这些化合物可以有助于创造新的降压药物 .
成骨活性
最后,这些化合物的成骨活性表明它们在骨骼健康方面的用途。 它们可能潜在地用于开发促进骨骼生长或修复的治疗方法 .
作用机制
Target of Action
2-Bromothieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Pim-1 kinase is a type of enzyme that plays a crucial role in cell division and survival, making it a potential target for cancer treatment .
Mode of Action
It is believed to interact with its targets, such as pim-1 kinase, leading to changes in the function of these targets . This interaction may inhibit the activity of the kinase, thereby preventing cell division and promoting cell death .
Biochemical Pathways
The biochemical pathways affected by 2-Bromothieno[2,3-b]pyridine are likely related to its role as a Pim-1 kinase inhibitor . By inhibiting this kinase, it could affect various cellular processes, including cell growth, division, and survival . The downstream effects of these changes could include reduced tumor growth and increased cell death in cancer cells .
Result of Action
The molecular and cellular effects of 2-Bromothieno[2,3-b]pyridine’s action would likely include the inhibition of Pim-1 kinase activity, leading to changes in cell growth and survival . This could result in reduced tumor growth and increased cell death in cancer cells .
生化分析
Biochemical Properties
2-Bromothieno[2,3-b]pyridine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-Bromothieno[2,3-b]pyridine has been identified as a potential inhibitor of certain kinases, such as GRK2 (G protein-coupled receptor kinase 2). The interaction between 2-Bromothieno[2,3-b]pyridine and GRK2 involves binding to the ATP-binding pocket of the kinase, thereby inhibiting its activity and affecting downstream signaling pathways .
Cellular Effects
The effects of 2-Bromothieno[2,3-b]pyridine on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromothieno[2,3-b]pyridine can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. Additionally, it can induce apoptosis (programmed cell death) in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 2-Bromothieno[2,3-b]pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, 2-Bromothieno[2,3-b]pyridine can bind to the active site of kinases, leading to enzyme inhibition. This binding is often facilitated by hydrogen bonding and hydrophobic interactions between the compound and the target enzyme. Additionally, 2-Bromothieno[2,3-b]pyridine can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Bromothieno[2,3-b]pyridine in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that 2-Bromothieno[2,3-b]pyridine is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. In in vitro and in vivo studies, the long-term effects of 2-Bromothieno[2,3-b]pyridine on cellular function have been observed, with some studies reporting sustained inhibition of cell proliferation and induction of apoptosis over extended periods .
Dosage Effects in Animal Models
The effects of 2-Bromothieno[2,3-b]pyridine at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of tumor growth in cancer models. At very high doses, 2-Bromothieno[2,3-b]pyridine can cause toxic effects, such as liver and kidney damage, highlighting the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
2-Bromothieno[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactionsThe metabolic pathways of 2-Bromothieno[2,3-b]pyridine also influence its pharmacokinetics and bioavailability .
Transport and Distribution
The transport and distribution of 2-Bromothieno[2,3-b]pyridine within cells and tissues are critical factors that determine its efficacy and safety. The compound is transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cells, 2-Bromothieno[2,3-b]pyridine can bind to specific transporters and binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within tissues are influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of 2-Bromothieno[2,3-b]pyridine plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. For example, 2-Bromothieno[2,3-b]pyridine may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression. The subcellular localization of 2-Bromothieno[2,3-b]pyridine also affects its interactions with other biomolecules and its overall efficacy in biochemical reactions .
属性
IUPAC Name |
2-bromothieno[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMUSRIEEHYHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729218 | |
| Record name | 2-Bromothieno[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72808-92-5 | |
| Record name | 2-Bromothieno[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72808-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromothieno[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromothieno[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442577.png)
![2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1442582.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1442583.png)
![Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1442584.png)
![8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1442585.png)


![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1442588.png)






